An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3)
An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-5-methoxybenzene, a key building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and purification, and offers an in-depth analysis of its chemical reactivity. With a focus on practical applications, this guide presents detailed protocols for its use in strategic cross-coupling reactions and explores its role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
1-Bromo-3-chloro-5-methoxybenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. Its utility stems from the differential reactivity of its two distinct halogen atoms—bromine and chlorine—which allows for selective and sequential functionalization. This feature, combined with the directing effects of the methoxy group, makes it a powerful tool for constructing complex molecular architectures.
This guide will serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile reagent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-bromo-3-chloro-5-methoxybenzene is essential for its effective use in synthesis and for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 174913-12-3 | [1][2] |
| Molecular Formula | C₇H₆BrClO | [1][2] |
| Molecular Weight | 221.48 g/mol | [1][2] |
| IUPAC Name | 1-bromo-3-chloro-5-methoxybenzene | [1][2] |
| Appearance | Light brown to off-white solid | [3] |
| Melting Point | 33-35 °C | [4] |
| Boiling Point (Predicted) | 236.5 ± 20.0 °C | [3] |
| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [4] |
| SMILES | COC1=CC(=CC(=C1)Br)Cl | [1][2] |
| InChI | InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | [1][2] |
| InChIKey | VOGGSKPTKSAXHR-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The synthesis of 1-bromo-3-chloro-5-methoxybenzene is most commonly achieved through nucleophilic aromatic substitution, leveraging a readily available precursor.
Synthetic Protocol: Nucleophilic Aromatic Substitution
A common and efficient method for preparing 1-bromo-3-chloro-5-methoxybenzene involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide.[3]
Step-by-Step Methodology:
-
Reaction Setup: A solution of 1-bromo-3-chloro-5-fluorobenzene (55 g, 263 mmol) is cooled to 0°C in a suitable reaction vessel.[3]
-
Addition of Methoxide: A 25% methanolic sodium methoxide solution (68 mL, 315 mmol) is added to the cooled solution.[3]
-
Reaction: The mixture is heated to 40°C for 3 hours.[3]
-
Workup: After cooling, the solution is partitioned between water (1 L) and a 1:1 mixture of hexane/diethyl ether (3 x 200 mL).[3] The combined organic extracts are washed with brine (60 mL), dried over sodium sulfate (Na₂SO₄), filtered, and the solvents are evaporated under reduced pressure to yield the crude product as an oil.[3]
Purification
The crude product can be purified by standard laboratory techniques such as silica gel column chromatography or recrystallization to achieve high purity.[5] For recrystallization, a mixed solvent system, such as ethanol and water, can be effective.[5]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Gradually add hot water until the solution becomes cloudy.
-
Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Chemical Reactivity and Applications
The synthetic utility of 1-bromo-3-chloro-5-methoxybenzene lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization in cross-coupling and other reactions.
Regioselective Reactivity
The C-Br bond is significantly more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the selective substitution at the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 1-Bromo-3-chloro-5-methoxybenzene can be selectively coupled with a variety of boronic acids at the C-Br position.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equiv) and a boronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation
The greater reactivity of the C-Br bond also allows for the selective formation of a Grignard reagent. This can be achieved by reacting 1-bromo-3-chloro-5-methoxybenzene with magnesium metal in an anhydrous ether solvent.[7] The resulting Grignard reagent can then be used in a wide range of subsequent reactions, such as additions to carbonyl compounds.
Protocol for Grignard Reagent Formation:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1-1.2 equiv).
-
Initiation: Add a small crystal of iodine and a small portion of a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equiv) in anhydrous diethyl ether or THF. The reaction is initiated by gentle warming.
-
Addition: Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining solution of the aryl halide dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.
Application in Pharmaceutical Synthesis
Analytical Characterization
The identity and purity of 1-bromo-3-chloro-5-methoxybenzene and its reaction products are typically confirmed by a combination of spectroscopic methods and chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton, and a singlet for the methoxy group protons at approximately 3.8 ppm. The aromatic protons will appear as distinct signals due to their different chemical environments.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.[10][11] The fragmentation pattern will likely involve the loss of the halogen atoms and the methoxy group.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for assessing the purity of the compound and for monitoring reaction progress.[5][12]
Safety and Handling
1-Bromo-3-chloro-5-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
Conclusion
1-Bromo-3-chloro-5-methoxybenzene is a highly valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a solid foundation for its effective application in the laboratory.
References
Sources
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- 3. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemconnections.org [chemconnections.org]
- 12. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
